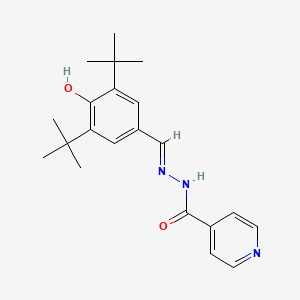![molecular formula C15H23N3O4S B6124200 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 349.47 g/mol. DMAP has been found to be a useful reagent in organic synthesis, and its applications in biochemical and physiological research have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide is not fully understood, but it is believed to act as a nucleophilic catalyst in organic reactions. It has been shown to activate carboxylic acids by forming an intermediate complex with the acid, which then reacts with the nucleophile. 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide has also been found to interact with proteins and enzymes, although the exact nature of these interactions is still being studied.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to have anti-inflammatory and analgesic properties. However, the effects of 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide in vivo are not well understood, and further research is needed to determine its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide is its versatility as a reagent in organic synthesis. Its ability to activate carboxylic acids makes it a useful tool in the synthesis of peptides and other complex organic molecules. However, 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide can be toxic and must be handled with care. In addition, its use in biological systems is limited by its poor solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide. One area of interest is the development of new synthetic methods that use 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide as a catalyst. Another area of research is the study of 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide's interactions with proteins and enzymes, which could lead to the development of new drugs and therapies. Finally, further studies are needed to determine the safety and efficacy of 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide in vivo, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide can be synthesized through a variety of methods, including the reaction of piperidine with dimethyl sulfate and sulfamic acid, or the reaction of piperidine with methoxyphenyl isocyanate and dimethylamine. The synthesis of 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide has been widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. It is commonly used as a catalyst in esterification reactions, and its ability to activate carboxylic acids has made it an important tool in the synthesis of peptides and other complex organic molecules. In addition, 1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide has been used in the study of enzyme mechanisms, protein folding, and drug design.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-17(2)23(20,21)18-10-4-5-12(11-18)15(19)16-13-6-8-14(22-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDOSTIMAAPSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6124146.png)
![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6124216.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)


![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)